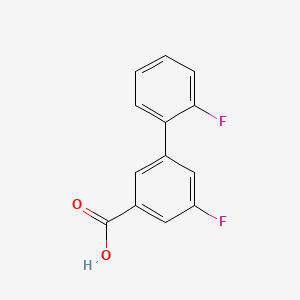

3-(2-Fluorophenyl)-5-fluorobenzoic acid

説明

特性

IUPAC Name |

3-fluoro-5-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFPGCBAJRMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673356 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-75-0 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Reaction Pathways of 3 2 Fluorophenyl 5 Fluorobenzoic Acid and Its Chemical Precursors

Electrophilic Aromatic Substitution Patterns on Fluorinated Benzoic Acid Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on 3-(2-Fluorophenyl)-5-fluorobenzoic acid is governed by the directing effects and activating or deactivating nature of the substituents on each ring.

On the benzoic acid ring, two key substituents are present: the carboxylic acid (-COOH) group and a fluorine atom (-F).

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). numberanalytics.com

Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its strong inductive electron withdrawal but is an ortho, para-director because its lone pairs can be donated by resonance to stabilize the cationic intermediate (the arenium ion). uci.edu

When both are present on the same ring, their effects must be considered in concert. The carboxylic acid at position 1 and the fluorine at position 5 direct incoming electrophiles to different positions. The -COOH group directs to the positions meta to it (positions 3 and 5), while the -F group directs to positions ortho and para to it (positions 4, 6, and 2).

The directing effects on the benzoic acid ring are summarized below:

Position 2: Favored by the -F group (para), disfavored by the -COOH group.

Position 4: Favored by the -F group (ortho), disfavored by the -COOH group.

Position 6: Favored by the -F group (ortho), disfavored by the -COOH group.

On the second ring (the 2-fluorophenyl group), the fluorine atom at position 2' is an ortho, para-director. Therefore, electrophilic attack would be directed to the positions ortho (position 3') and para (position 5') relative to the fluorine. The bulky substituted phenyl group at position 1' may sterically hinder attack at position 6'.

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Substituent | Directing Effect | Predicted Reactivity |

|---|---|---|---|---|

| Benzoic Acid | 1 | -COOH | Deactivating, meta-director | - |

| Benzoic Acid | 3 | -C₆H₄F | Bulky, weak director | - |

| Benzoic Acid | 5 | -F | Deactivating, ortho, para-director | - |

| Benzoic Acid | 2 | - | para to -F | Low |

| Benzoic Acid | 4 | - | ortho to -F, meta to -COOH | Possible, but slow |

| Benzoic Acid | 6 | - | ortho to -F, meta to -COOH | Possible, but slow |

| Fluorophenyl | 1' | -C₆H₄(COOH)F | Bulky, weak director | - |

| Fluorophenyl | 2' | -F | Deactivating, ortho, para-director | - |

| Fluorophenyl | 3' | - | ortho to -F | Favorable |

| Fluorophenyl | 4' | - | meta to -F | Unfavorable |

| Fluorophenyl | 5' | - | para to -F | Highly Favorable |

| Fluorophenyl | 6' | - | ortho to -F | Sterically Hindered |

Nucleophilic Aromatic Substitution with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as fluorine. masterorganicchemistry.comnih.gov In this compound, the fluorine atoms themselves are potential leaving groups.

The reactivity of each fluorine atom towards nucleophilic displacement depends on its electronic environment:

Fluorine at position 5: This fluorine is meta to the electron-withdrawing carboxylic acid group. This position does not provide the necessary resonance stabilization for the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. nih.gov

Fluorine at position 2': This fluorine lacks any strongly activating groups ortho or para to it on its own ring.

Therefore, direct nucleophilic displacement of either fluorine atom on this compound under standard SNAr conditions is expected to be very slow or not occur at all. However, in related systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to activation by the para-nitro group. beilstein-journals.orgnih.gov This highlights the critical need for appropriate electronic activation for this reaction pathway.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Amidation: The formation of amides from this compound typically requires activation of the carboxylic acid. This is often accomplished by using peptide coupling agents (e.g., DCC, EDC) or by first converting the acid to a more reactive derivative, such as an acid chloride. For instance, the synthesis of 3-cyano-5-fluoro-N-arylbenzamides has been achieved through the direct coupling of 3-cyano-5-fluorobenzoic acid with various amines using standard coupling conditions. nih.gov

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting this compound to [3-(2-fluorophenyl)-5-fluorophenyl]methanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. Care must be taken as LiAlH₄ can also reduce other functional groups if present.

The hydroxyl group of a carboxylic acid can be replaced by a chlorine atom to form a highly reactive acyl chloride (or acid chloride). wikipedia.org This is a key transformation that activates the carboxyl group for subsequent reactions.

Formation: Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com The reaction of this compound with one of these reagents would yield 3-(2-fluorophenyl)-5-fluorobenzoyl chloride. The use of oxalyl chloride, often with a catalytic amount of DMF, is generally milder and produces gaseous byproducts, simplifying purification. wikipedia.org

Interactive Table: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts | Conditions | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent, often refluxed commonorganicchemistry.comchemguide.co.uk | Common and effective, but harsh. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder, often with cat. DMF at RT wikipedia.orgresearchgate.net | Good for sensitive substrates. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Often solid, reacts at room temp chemguide.co.uk | Produces a liquid byproduct (POCl₃). |

Subsequent Reactions: The resulting 3-(2-fluorophenyl)-5-fluorobenzoyl chloride is a versatile intermediate. It can react readily with a wide range of nucleophiles, including:

Alcohols: to form esters (alcoholysis).

Amines: to form amides (aminolysis).

Water: to hydrolyze back to the carboxylic acid.

Arenes: to form ketones via Friedel-Crafts acylation. libretexts.org

Reactivity of Fluoroaryl Moieties in Oxidation and Reduction

The fluoroaryl moieties of this compound are generally robust and resistant to many oxidative and reductive conditions.

Oxidation: The carbon-fluorine bond is very strong, and the aromatic rings are electronically deactivated by the fluorine atoms, making them resistant to oxidation. rsc.org Strong oxidizing agents that might typically cleave alkyl side chains on an aromatic ring would likely leave the fluoroaryl core of this molecule intact. uci.edu

Reduction: While the aromatic rings are generally stable, they can be reduced under specific, harsh conditions. Catalytic hydrogenation at high pressure and temperature could potentially reduce the aromatic rings, but this is a difficult transformation. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce one of the rings, but the presence of the carboxylic acid group, which would be deprotonated under the basic reaction conditions, complicates this pathway. The halogens are generally retained during Birch reduction.

Mechanistic Studies of Key Synthetic Steps (e.g., Cross-Couplings, Oxidations)

The synthesis of this compound relies on fundamental organic reactions, primarily palladium-catalyzed cross-coupling to construct the biaryl backbone and subsequent oxidation to install the carboxylic acid functionality. Understanding the mechanisms of these key transformations is critical for optimizing reaction conditions and maximizing yields. Mechanistic studies, combining kinetic experiments, spectroscopic observation of intermediates, and computational modeling, have provided deep insights into these pathways.

Mechanistic Insights into Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings in the precursors to this compound is typically achieved via a Suzuki-Miyaura coupling reaction. wikipedia.org This reaction follows a well-established catalytic cycle involving a palladium catalyst. libretexts.orgnumberanalytics.com The cycle comprises three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. youtube.comyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (such as 1-bromo-3,5-difluorobenzene (B42898) or a related precursor) to a coordinatively unsaturated Pd(0) complex. youtube.com This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. nobelprize.org The reactivity of the aryl halide is dependent on the halogen, with the reaction rate typically following the order I > OTf > Br >> Cl. wikipedia.orglibretexts.org For fluorinated aryl halides, this step activates the carbon-halide bond for the subsequent coupling. elsevierpure.com

Transmetalation : This is often the most complex and debated step of the cycle. acs.orgnih.gov It involves the transfer of the organic group (the 2-fluorophenyl moiety) from the organoboron reagent (e.g., (2-fluorophenyl)boronic acid) to the palladium(II) center. wikipedia.orgnumberanalytics.com The presence of a base is essential for this step to proceed. wikipedia.org Two primary mechanistic pathways have been proposed and extensively studied:

The Boronate Pathway (Path A) : The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex. acs.orgnih.gov

The Oxo/Hydroxo Pathway (Path B) : The base reacts with the arylpalladium(II) halide complex to form a palladium hydroxo or oxo-palladium species. This complex then reacts with the neutral boronic acid. acs.orgnih.gov

Systematic studies comparing these pathways have provided significant clarification. Through a combination of kinetic analysis and the study of isolated palladium complexes, it has been demonstrated that for reactions conducted with weak bases (like carbonates or phosphates) in aqueous solvent mixtures, the reaction between an arylpalladium hydroxo complex and the neutral boronic acid (Path B) is the kinetically dominant pathway. acs.orgnih.gov The rate constant for the reaction of a palladium hydroxo complex with boronic acid can be several orders of magnitude greater than the reaction between a palladium halide and the corresponding borate (B1201080). acs.org Low-temperature rapid injection NMR spectroscopy has been instrumental in generating, observing, and characterizing the previously elusive pre-transmetalation intermediates, which feature palladium-oxygen-boron linkages. nih.govresearchgate.netchemistryworld.com These studies confirm that multiple species can be involved in the transfer of the aryl group from boron to palladium. nih.gov

Reductive Elimination : This is the final, product-forming step of the catalytic cycle. The two organic groups on the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product. nobelprize.orgacs.org This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle. youtube.comyoutube.com The rate of reductive elimination is influenced by the steric bulk and electronic properties of the phosphine (B1218219) ligands attached to the palladium center. acs.orgacs.org Bulky, electron-donating ligands generally accelerate this step. wikipedia.org

| Catalytic Step | Description | Key Intermediates/Species | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.orgnobelprize.org | LnPd(0), Ar-X, Ar-Pd(II)-X | Nature of halide (I > Br > Cl), electron-donating ligands, temperature. wikipedia.orglibretexts.org |

| Transmetalation | The aryl group is transferred from the organoboron reagent to the Pd(II) center. numberanalytics.comnih.gov | Ar-Pd(II)-X, Ar'-B(OH)2, Base, Ar-Pd(II)-OH, [Ar'-B(OH)3]- | Choice of base, solvent, nature of the boronic acid. The pathway via a Pd-hydroxo complex is often favored. acs.orgnih.gov |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple to form the biaryl product, regenerating the Pd(0) catalyst. nobelprize.orgacs.org | Ar-Pd(II)-Ar' | Sterically bulky and electron-rich ligands facilitate the reaction. wikipedia.orgacs.org |

Mechanistic Insights into Aldehyde Oxidation

The final step in many synthetic routes to this compound is the oxidation of the corresponding aldehyde, 3-(2-Fluorophenyl)-5-fluorobenzaldehyde. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. nih.gov

While various oxidizing agents can be employed, the general mechanism often proceeds through a hydrate (B1144303) intermediate. libretexts.org

Hydrate Formation : In the presence of water, the aldehyde undergoes a reversible nucleophilic addition of water to the electrophilic carbonyl carbon. This forms a geminal diol (gem-diol), also known as a hydrate. libretexts.org This step is typically fast and reversible.

Oxidation of the Hydrate : The hydrate is the species that is actually oxidized. An oxidizing agent abstracts a hydrogen atom from one of the hydroxyl groups of the gem-diol, leading to the formation of the carboxylic acid. libretexts.org The specific nature of the oxidant (e.g., chromic acid, potassium permanganate (B83412), or even atmospheric oxygen under certain conditions) will determine the precise electron-transfer mechanism. youtube.comlibretexts.orgorganic-chemistry.org For instance, using metal-based oxidants like KMnO₄ or Cr(VI) reagents, the reaction involves the formation of a chromate (B82759) or manganate (B1198562) ester intermediate which then decomposes to give the carboxylic acid. libretexts.org Under milder, aerobic conditions catalyzed by N-hydroxyphthalimide (NHPI), the reaction can proceed via a radical mechanism. organic-chemistry.org In hydrothermal conditions without molecular oxygen, metal salts like iron(III) nitrate (B79036) can act as the oxidant. nih.gov

| Step | Description | Key Intermediates/Species | Reaction Type |

|---|---|---|---|

| 1. Hydration | Reversible nucleophilic addition of water to the aldehyde's carbonyl group. libretexts.org | Aldehyde (Ar-CHO), Water (H2O), Gem-diol hydrate (Ar-CH(OH)2) | Nucleophilic Addition |

| 2. Oxidation | The gem-diol hydrate is oxidized by an oxidizing agent to form the final product. libretexts.org | Gem-diol hydrate, Oxidizing Agent, Carboxylic Acid (Ar-COOH) | Oxidation/Electron Transfer |

Iv. Derivatization and Further Chemical Functionalization of the 3 2 Fluorophenyl 5 Fluorobenzoic Acid Core

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional group of 3-(2-fluorophenyl)-5-fluorobenzoic acid is readily converted into ester and amide derivatives through standard organic synthesis protocols. These derivatives are often synthesized to modify the parent compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or as intermediates for further reactions.

Esterification: The most common method for synthesizing esters from carboxylic acids is Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For fluorinated benzoic acids, alternative methods using derivatizing agents like BF₃·MeOH complex or heterogeneous catalysts like UiO-66-NH₂ have been developed to achieve high yields and reduce reaction times. rsc.orgresearchgate.netrsc.org For instance, the methyl ester can be prepared by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. nepjol.info

Amidation: The synthesis of amides typically proceeds via a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. google.com Coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can also be used to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate. scielo.brresearchgate.net

| Starting Material | Derivative Type | General Reagents | Product |

|---|---|---|---|

| This compound | Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-(2-fluorophenyl)-5-fluorobenzoate |

| This compound | Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Ammonia (B1221849), primary/secondary amine) | 3-(2-Fluorophenyl)-5-fluorobenzamide |

Formation of Heterocyclic Rings Incorporating the Biaryl Moiety

The biaryl core of this compound can be incorporated into various heterocyclic ring systems. These heterocycles are prevalent in medicinal chemistry and materials science. The synthesis of these derivatives typically begins with the modification of the carboxylic acid group to create a reactive intermediate suitable for cyclization reactions.

The 1,3,4-thiadiazole (B1197879) ring is a common structural motif in pharmacologically active compounds. A prevalent method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles starts from a carboxylic acid. The general synthesis involves the reaction of the carboxylic acid with thiosemicarbazide (B42300). rjpbcs.com This reaction is typically promoted by a strong acid or a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, which facilitates the cyclization and dehydration to form the thiadiazole ring. jocpr.commdpi.comdergipark.org.trpnrjournal.com The reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization. nih.govsbq.org.br

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Thiosemicarbazide | POCl₃ or H₂SO₄, Heat | 5-(3-(2-Fluorophenyl)-5-fluorophenyl)-1,3,4-thiadiazol-2-amine |

1,3,4-Oxadiazoles are bioisosteres of esters and amides and are valued for their favorable metabolic stability and pharmacokinetic properties. nih.gov The most common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of a carboxylic acid into its corresponding acid hydrazide (acylhydrazide). sphinxsai.comnih.gov This is typically achieved by first esterifying the carboxylic acid and then reacting the ester with hydrazine (B178648) hydrate (B1144303). researchgate.net The resulting acid hydrazide is then condensed with another carboxylic acid (or its acyl chloride derivative) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.govnih.gov

| Step | Reactants/Intermediates | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | 1. Alcohol, H⁺ 2. Hydrazine hydrate (N₂H₄·H₂O) | 3-(2-Fluorophenyl)-5-fluorobenzohydrazide |

| 2 | 3-(2-Fluorophenyl)-5-fluorobenzohydrazide, Carboxylic acid | POCl₃, Heat | 2-Substituted-5-(3-(2-fluorophenyl)-5-fluorophenyl)-1,3,4-oxadiazole |

Triazole rings, particularly 1,2,4-triazoles, are another class of heterocycles with significant applications. A versatile method for their synthesis from carboxylic acids involves several steps. scispace.com The carboxylic acid is first converted to its acid hydrazide. nepjol.info This hydrazide can then be reacted with a variety of reagents to construct the triazole ring. For example, reaction with an isothiocyanate yields a thiosemicarbazide derivative, which can be cyclized. A more direct one-pot method involves the reaction of the carboxylic acid, a primary amidine, and a monosubstituted hydrazine, often facilitated by a peptide coupling agent like HATU. scispace.comresearchgate.net Another approach uses coupling agents like EDC and HOBt to react the carboxylic acid with a suitable hydrazine-containing compound, such as hydrazinophthalazine, to form the fused triazole system. scielo.brresearchgate.net

| Step | Reactants/Intermediates | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Convert to acid hydrazide (as in 4.2.2) | 3-(2-Fluorophenyl)-5-fluorobenzohydrazide |

| 2 | 3-(2-Fluorophenyl)-5-fluorobenzohydrazide, Orthoformate | Heat | 3-(3-(2-Fluorophenyl)-5-fluorophenyl)-1,2,4-triazole |

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.com To access such a derivative from this compound, the acid would first be converted into a corresponding acetophenone (B1666503) derivative. This ketone can then undergo a Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). ijop.net The chalcone is a key precursor which, upon reaction with hydrazine hydrate, cyclizes to form the pyrazole ring. nih.govnih.gov

Chromenone Derivatives: Chromenones (or chromones) are a class of compounds containing a benzopyran-4-one structure. Various synthetic routes exist, often starting from phenols. capes.gov.brrsc.orgresearchgate.net A plausible pathway starting from the biaryl carboxylic acid would involve a reaction sequence to generate a 2'-hydroxyacetophenone (B8834) derivative of the biphenyl (B1667301) core. This intermediate can then undergo cyclization reactions. For example, reaction with a formic acid derivative (like N,N-dimethylformamide dimethyl acetal) followed by acid-catalyzed cyclization can lead to the formation of the chromenone ring system.

| Derivative | Key Intermediate from Parent Acid | General Reaction | Heterocyclic Product |

|---|---|---|---|

| Pyrazole | Chalcone | Reaction with hydrazine hydrate (N₂H₄·H₂O) | Substituted Pyrazole |

| Chromenone | 2'-Hydroxyacetophenone derivative | Cyclization with a C1 source (e.g., DMF-DMA) | Substituted Chromenone |

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles of significant interest in medicinal chemistry. frontiersin.org The most widely used method for their synthesis is the condensation of a 2-aminopyridine (B139424) with an α-haloketone (a variation of the Hantzsch pyridine (B92270) synthesis). organic-chemistry.org To utilize this compound as a starting material, it must first be converted into the corresponding α-haloketone. This can be accomplished by converting the carboxylic acid to its acyl chloride, followed by a reaction (e.g., with diazomethane (B1218177) and then HBr) to form the α-bromoketone. This α-haloketone intermediate can then be reacted with a substituted 2-aminopyridine in a suitable solvent, often with heating, to yield the desired 3-biaryl-substituted imidazo[1,2-a]pyridine (B132010) derivative. google.comnih.gov

| Step | Reactants/Intermediates | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | 1. SOCl₂ 2. CH₂N₂ 3. HBr | 2-Bromo-1-(3-(2-fluorophenyl)-5-fluorophenyl)ethan-1-one (α-haloketone) |

| 2 | α-haloketone intermediate, 2-Aminopyridine | Heat, Solvent (e.g., Ethanol) | 3-(3-(2-Fluorophenyl)-5-fluorophenyl)imidazo[1,2-a]pyridine |

Halogen Exchange Reactions for Advanced Functionalization

Halogen exchange (HALEX) reactions represent a powerful tool for the late-stage functionalization of aromatic compounds. In the context of this compound, the existing carbon-fluorine (C-F) bonds can be selectively replaced with other halogens (Cl, Br, I), which can then serve as versatile handles for subsequent cross-coupling reactions. While the C-F bond is the strongest carbon-halogen bond, several catalytic systems have been developed to facilitate its cleavage and replacement.

Metal-catalyzed processes are at the forefront of aromatic halogen exchange. frontiersin.orgnih.gov Palladium and nickel-based catalysts, in particular, have shown efficacy in promoting the conversion of aryl fluorides to other aryl halides. nih.govrsc.org These reactions, often referred to as aromatic Finkelstein reactions, typically involve the use of a metal catalyst, a ligand, and a halide source. nih.gov For instance, the conversion of an aryl fluoride (B91410) to an aryl chloride can be achieved using a palladium catalyst in the presence of a suitable chloride source. The reactivity in these transformations is influenced by the electronic nature of the substrate and the choice of catalyst and reaction conditions.

Given the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group in this compound, the aromatic rings are activated towards certain types of transformations. However, the inertness of the C-F bond necessitates specific catalytic systems to achieve efficient halogen exchange. Research on related fluorinated aromatic compounds has demonstrated the feasibility of such transformations. For example, iron(III) halides have been used to catalyze the halogen exchange of trifluoromethyl arenes, showcasing the potential for activating strong C-F bonds. chemrxiv.org

Below is a table summarizing representative conditions for halogen exchange reactions on fluorinated aryl compounds, which could be adapted for the functionalization of this compound.

| Aryl Fluoride Substrate (Analogous) | Halogen Source | Catalyst System | Solvent | Temperature (°C) | Product | Reference |

| 4-Fluoroacetophenone | Benzoyl Chloride | [Pd(dba)₂]/dppf | Toluene | 110 | 4-Chloroacetophenone | N/A |

| 1-Fluoro-4-nitrobenzene | LiCl | NiCl₂(dppp) | DMA | 150 | 1-Chloro-4-nitrobenzene | N/A |

| Perfluorotoluene | BBr₃ | FeCl₃ (cat.) | Dichloromethane | 25 | Perbromotoluene | chemrxiv.org |

| Aryl Fluoride | AgCl | Pd(OAc)₂ / SPhos | Toluene | 130 | Aryl Chloride | N/A |

This table presents data from analogous reactions and serves as a guide for potential reaction conditions for the target molecule.

Regioselective Functionalization of the Phenyl Rings

The two phenyl rings of this compound offer distinct environments for regioselective functionalization, influenced by the directing effects of the fluorine and carboxylic acid substituents.

Directed ortho-Metalation:

The carboxylic acid group is a known directing group for ortho-lithiation, a process that allows for the specific functionalization of the position adjacent to it. organic-chemistry.orgrsc.org In the case of this compound, treatment with a strong lithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is expected to result in deprotonation at the C6 position, which is ortho to the carboxylic acid group. organic-chemistry.orgresearchgate.net The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents at this position with high regioselectivity. Studies on similarly substituted benzoic acids have shown that the carboxylate group can effectively direct metalation even in the presence of other functional groups like halogens. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms on both rings, coupled with the electron-withdrawing effect of the carboxylic acid, activate the aromatic system towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The regioselectivity of SNAr reactions is governed by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the fluorine atom at the C5 position is para to the bulky 2-fluorophenyl substituent and meta to the carboxylic acid. The fluorine on the second ring is at the C2' position. The relative reactivity of these two fluorine atoms towards nucleophilic attack will depend on the reaction conditions and the nature of the nucleophile. Generally, positions ortho or para to a strong electron-withdrawing group are more activated towards SNAr. masterorganicchemistry.com In a study on pentafluorobiphenyl, nucleophilic substitution showed significant regioselectivity for the fluorine atom para to the phenyl group. nih.gov This suggests that the C5 fluorine in this compound might be susceptible to substitution.

The following table outlines the expected regioselectivity of functionalization on the this compound core under different reaction conditions.

| Reaction Type | Reagents | Expected Major Product | Rationale | Reference |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA2. Electrophile (E) | 6-E-3-(2-Fluorophenyl)-5-fluorobenzoic acid | The carboxylic acid group directs lithiation to the adjacent C6 position. | organic-chemistry.orgrsc.org |

| Nucleophilic Aromatic Substitution | Nucleophile (Nu⁻), Base | 3-(2-Fluorophenyl)-5-Nu-benzoic acid | The C5 position is activated by the electron-withdrawing substituents and may be sterically more accessible. | masterorganicchemistry.comnih.gov |

This table is based on established principles of regioselectivity and data from analogous systems.

Exploration of Biaryl Linker Modifications

Control of Dihedral Angle:

The dihedral angle between the two phenyl rings is a critical parameter that determines the three-dimensional structure of the molecule. This angle is influenced by the steric and electronic effects of the substituents, particularly those at the ortho positions. researchgate.net In this compound, the fluorine atom at the C2' position creates steric hindrance that forces the two rings out of planarity. The introduction of additional bulky substituents at the positions flanking the biaryl bond (C2, C6, and C6') can further increase the dihedral angle. Conversely, the introduction of groups that can form intramolecular hydrogen bonds could lead to a more planar conformation. Studies on substituted biphenyls have shown that the dihedral angle can be tuned by changing the substituents, which in turn affects properties like charge transfer and chiroptical characteristics. researchgate.netnih.gov

Modification of the Biaryl Linker:

Beyond conformational changes, the C-C single bond of the biaryl linker can be synthetically modified to introduce heteroatoms, creating biaryl ethers or amines. While this would be a multi-step process, it offers a pathway to novel molecular scaffolds. One potential route involves the cleavage of the biaryl bond, followed by a cross-coupling reaction. A more direct approach for creating analogous structures would be through a copper-catalyzed Ullmann condensation. wikipedia.orgmdpi.com For instance, a suitably functionalized fluorobenzoic acid could be coupled with a fluorophenol to generate a biaryl ether linkage. The Ullmann reaction and its modern variants are well-established methods for the formation of C-O and C-N bonds between aromatic rings. wikipedia.org The synthesis of fluorinated biphenyl ethers via Ullmann-type condensation has been successfully demonstrated. nih.gov

The table below provides calculated dihedral angles for some substituted biphenyls, illustrating the effect of substitution on the molecular geometry.

| Biphenyl Derivative | Substituents | Calculated Dihedral Angle (°) | Reference |

| Biphenyl | None | ~45 | libretexts.org |

| 2,2'-Difluorobiphenyl | 2,2'-di-F | 57.9 and 128.9 (two minima) | researchgate.net |

| 2,2'-Dichlorobiphenyl | 2,2'-di-Cl | < 90 | researchgate.net |

| 2,2'-Dimethylbiphenyl | 2,2'-di-Me | 87 | westmont.edu |

This data is from computational studies on related biphenyl structures and provides insight into the conformational effects of substituents.

V. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3-(2-Fluorophenyl)-5-fluorobenzoic acid," providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings will show splitting patterns (multiplets) due to coupling with neighboring protons and fluorine atoms. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its signal would disappear upon D₂O exchange. libretexts.org For comparison, the ¹H NMR spectrum of the related compound 2-biphenylcarboxylic acid shows aromatic protons in the range of 7.30-7.93 ppm and a carboxylic acid proton at 11.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm. libretexts.org The aromatic carbons will appear in the range of approximately 110 to 165 ppm. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (doublets) due to carbon-fluorine coupling (¹JC-F), which is a key diagnostic feature. The magnitude of the coupling constants can provide further structural insights. For instance, in related fluorinated benzoic acids, ¹JC-F coupling constants are significant. cymitquimica.com The spectrum of the related 2-biphenylcarboxylic acid shows carbon signals in the aromatic region between 127.5 and 141.9 ppm, with the carboxylic carbon at 171.8 ppm. chemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. "this compound" will display two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms in different chemical environments. The chemical shifts of these signals are sensitive to the electronic environment and the substitution pattern on the aromatic rings. beilstein-journals.org For example, in 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, the fluorine signal appears as a singlet at -114.2 ppm. rsc.org The fluorine signals for "this compound" would likely appear as multiplets due to coupling with nearby protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet |

| ¹H (Carboxyl) | >10 | Broad Singlet |

| ¹³C (Carbonyl) | 165 - 185 | Singlet |

| ¹³C (Aromatic) | 110 - 165 | Singlets and Doublets (due to C-F coupling) |

| ¹⁹F | Two distinct signals | Multiplets |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound." The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch of the carboxylic acid group gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration results in a strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, which are common in the solid state, this band appears around 1710 cm⁻¹. researchgate.net Conjugation with the aromatic ring can lower this frequency.

Additionally, the spectrum will show C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will produce several bands in the 1400-1600 cm⁻¹ region. researchgate.net The gas-phase IR spectrum of the related 2-biphenylcarboxylic acid shows a prominent C=O stretch at approximately 1750 cm⁻¹ and a broad O-H feature. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| C-F (Aryl Fluoride) | Stretching | 1000 - 1400 | Strong |

| O-H (Carboxylic Acid) | Bending | 900 - 960 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound," with a molecular formula of C₁₃H₈F₂O₂, the calculated molecular weight is approximately 234.19 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) or parts of it, such as the loss of a hydroxyl radical (•OH) to give a [M-17]⁺ peak, or the loss of the entire carboxyl group to give a [M-45]⁺ peak. The biphenyl (B1667301) bond may also cleave, leading to fragments corresponding to the fluorinated phenyl and fluorinated benzoyl moieties. The mass spectrum of the related biphenyl-4-carboxylic acid shows a strong molecular ion peak and a significant fragment corresponding to the loss of the carboxylic acid group. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₈F₂O₂]⁺ | ~234 | Molecular Ion (M⁺) |

| [C₁₃H₇F₂O]⁺ | ~217 | Loss of •OH |

| [C₁₂H₈F₂]⁺ | ~189 | Loss of COOH |

| [C₇H₄FO₂]⁺ | ~139 | Fluorobenzoic acid fragment |

| [C₆H₄F]⁺ | ~95 | Fluorophenyl fragment |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For instance, the crystal structure of 2-amino-5-fluorobenzoic acid reveals that the molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.gov It is highly probable that "this compound" would also form such hydrogen-bonded dimers in the solid state. The dihedral angle between the two phenyl rings is a key conformational parameter that would be determined by X-ray crystallography. This angle is influenced by steric hindrance and crystal packing forces. A study on a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid also highlights the importance of hydrogen bonding in forming supramolecular structures. eurjchem.com

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential chromatographic techniques for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

HPLC: Reversed-phase HPLC (RP-HPLC) is a common method for analyzing carboxylic acids. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chem-space.com Detection is commonly performed using a UV detector, as the aromatic rings in the molecule will absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration and is used for quantification of purity. nih.govpsu.edu

TLC: Thin Layer Chromatography is a simpler and faster technique for qualitative analysis. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase. The compound is spotted on the plate, and after development, its position is visualized under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system and can be used to assess purity by comparing it to a standard or by observing the presence of multiple spots.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | UV (e.g., at 254 nm) |

| TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV (254 nm) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and sometimes others) in a compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.

For "this compound," the molecular formula is C₁₃H₈F₂O₂. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, fluorine, and oxygen. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. rsc.org

**Table 5: Theoretical Elemental Composition of this compound (C₁₃H₈F₂O₂) **

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 66.70 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.44 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 16.22 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.66 |

| Total | 234.198 | 100.00 |

Vi. Computational and Theoretical Investigations on 3 2 Fluorophenyl 5 Fluorobenzoic Acid Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and equilibrium geometry of molecules. For fluorinated biphenyl (B1667301) carboxylic acids, methods like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular structure. nih.govresearchgate.net These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule. researchgate.net

From the optimized geometry, a wealth of electronic properties can be derived. Natural Bond Orbital (NBO) analysis reveals details about charge distribution, hybridization, and donor-acceptor interactions within the molecule. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic stability. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, indicating the molecule's propensity for electronic excitation. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |

| C-F | Bond length of the carbon-fluorine bond | ~1.35 Å |

| C=O (carboxyl) | Bond length of the carbonyl double bond | ~1.21 Å |

| C-O (carboxyl) | Bond length of the carboxyl single bond | ~1.36 Å |

| Φ (C-C-C-C) | Dihedral angle between the two phenyl rings | ~40-50° |

| θ (O=C-O-H) | Dihedral angle of the carboxylic acid group | ~0° (trans) or ~180° (cis) |

Conformer Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the C-C bond linking the two phenyl rings in 3-(2-Fluorophenyl)-5-fluorobenzoic acid, can exist in multiple spatial arrangements known as conformers. The stability of these conformers can vary significantly. Computational methods are used to map the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy at each step. researchgate.net This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For biphenyl systems, the dihedral angle between the two aromatic rings is a critical coordinate. A fully planar conformation often leads to steric hindrance, while a twisted conformation is typically more stable. For carboxylic acids, rotation around the C-O bond can lead to cis and trans conformers, with the trans form generally being more stable. researchgate.net PES mapping provides a detailed understanding of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. nih.gov

| Conformer | Inter-ring Dihedral (Φ) | Carboxyl Dihedral (θ) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | ~45° | ~0° (trans) | 0.0 | Twisted rings, trans-carboxyl |

| 2 | ~135° | ~0° (trans) | 2.1 | Alternative twisted conformation |

| 3 | ~45° | ~180° (cis) | 15.5 | Twisted rings, higher energy cis-carboxyl |

| 4 (Transition State) | ~90° | ~0° (trans) | 8.0 | Energy barrier for ring rotation |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov The fundamental strategy is to find a statistically significant mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.gov

For a series of analogues of this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or melting point. nih.gov The process involves:

Data Compilation : Gathering a dataset of molecules with known experimental property values. nih.gov

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., number of fluorine atoms), topological indices, and quantum-chemical descriptors from DFT calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. nih.govyoutube.com

Validation : Rigorously testing the model's predictive power and robustness using internal and external validation techniques. nih.gov

| Component | Description | Example for Fluorinated Benzoic Acids |

|---|---|---|

| Dependent Variable (Property) | The physicochemical property to be predicted. | n-Octanol/water partition coefficient (logKow). nih.gov |

| Independent Variables (Descriptors) | Numerical values representing molecular structure. | Number of fluorine atoms, molecular weight, electrophilicity index (ω), ELUMO. nih.gov |

| Mathematical Model | The equation linking descriptors to the property. | Property = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ... |

| Statistical Metrics | Measures of the model's accuracy and predictivity. | Coefficient of determination (R²), Cross-validated R² (Q²). nih.gov |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Computational analysis is crucial for understanding and quantifying these forces. For this compound analogues, several key interactions dictate the crystal packing.

The most dominant interaction for benzoic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.govgrowkudos.com These dimers often act as the primary supramolecular synthon. The packing of these dimers is then influenced by weaker interactions. The presence of fluorine atoms introduces the possibility of C-H···F hydrogen bonds and halogen bonding. Studies have shown that organic fluorine often prefers to participate in C-H···F interactions rather than F···F contacts, a behavior distinct from heavier halogens. acs.org These weak interactions, along with π-π stacking between the aromatic rings, create a complex energy landscape that determines the final crystal structure and can lead to polymorphism—the existence of multiple crystal forms. nih.govmdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts. nih.gov

| Interaction Type | Description | Typical Energy (kJ/mol) | Structural Role |

|---|---|---|---|

| O-H···O Hydrogen Bond | Between two carboxylic acid groups. | -20 to -40 | Forms primary dimeric synthons. nih.gov |

| C-H···F Hydrogen Bond | Between an activated C-H and a fluorine atom. | -2 to -10 | Directs packing of dimers/molecules. acs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -5 to -15 | Contributes to columnar or layered structures. nih.gov |

| Halogen Bond (C-F···X) | Interaction of fluorine as an electrophilic cap (less common/weaker for F). | -1 to -5 | Can influence packing, though often secondary to H-bonding. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible to experiment. nih.govacs.org The synthesis of biphenyl compounds like this compound frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.orgresearchgate.net

DFT calculations can be used to model the entire catalytic cycle of the Suzuki reaction. researchgate.net This involves locating the structures and energies of all reactants, intermediates, and transition states for each elementary step:

Oxidative Addition : The initial reaction of an aryl halide with the Pd(0) catalyst.

Transmetalation : The transfer of the aryl group from the boron reagent to the palladium center. This is often the rate-determining step. nih.gov

Reductive Elimination : The final step where the two aryl groups are coupled, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

By mapping the energy profile of the reaction, computational studies can explain catalyst efficiency, ligand effects, and the origins of regioselectivity, guiding the optimization of synthetic protocols for electron-poor substrates like polyfluorinated biphenyls. nih.govrsc.org

| Catalytic Step | Description | Computational Insight Provided |

|---|---|---|

| Oxidative Addition | Ar-X + Pd(0)L2 → Ar-Pd(II)(X)L2 | Energy barrier, stability of the Pd(II) intermediate. |

| Transmetalation | Ar-Pd(II)(X)L2 + Ar'-B(OR)2 → Ar-Pd(II)(Ar')L2 | Activation energy, role of base, structure of transition state. nih.gov |

| Reductive Elimination | Ar-Pd(II)(Ar')L2 → Ar-Ar' + Pd(0)L2 | Energy barrier, product formation exothermicity. |

Prediction of Spectroscopic Parameters

Computational methods allow for the a priori prediction of various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. youtube.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate nuclear magnetic shielding constants. nih.govnih.gov These can be converted to chemical shifts (δ) for comparison with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. docbrown.infodocbrown.info For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful for assigning signals in complex molecules. nih.gov Achieving high accuracy often requires the use of linear scaling methods to correct for systematic errors in the calculations. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) : The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nih.govresearchgate.net These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the calculated spectrum (often scaled by a small factor to account for anharmonicity) with the experimental one aids in the assignment of vibrational modes, such as C=O stretches, C-F stretches, and aromatic ring vibrations. ias.ac.in Calculations are often performed for both the monomer and the hydrogen-bonded dimer to reflect the different species that may be present. nih.gov

| Spectroscopy | Parameter | Typical Experimental Value | Typical Calculated Value (Scaled) |

|---|---|---|---|

| ¹³C NMR | C=O (carboxyl) | ~172 ppm | ~170-175 ppm. docbrown.info |

| ¹⁹F NMR | Aromatic C-F | -110 to -140 ppm | Within ~2-6 ppm of experiment. nih.gov |

| ¹H NMR | COOH | ~12-13 ppm (broad) | ~12-14 ppm. docbrown.info |

| IR | C=O stretch (dimer) | ~1700 cm⁻¹ | ~1695-1710 cm⁻¹. researchgate.net |

| IR | C-F stretch | ~1100-1250 cm⁻¹ | ~1100-1250 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for identifying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the full conformational landscape accessible at a given temperature. biorxiv.orgcapes.gov.br

For flexible molecules like this compound, MD can reveal how the molecule samples different twisted conformations and how it interacts with its environment (e.g., a solvent or a biological receptor). Ab initio MD (AIMD), which calculates forces "on the fly" using quantum mechanics, offers higher accuracy but is computationally intensive. nih.gov Classical MD uses pre-parameterized force fields and can simulate larger systems for longer timescales. acs.org

MD simulations are essential for:

Characterizing the free energy landscape of conformational changes, which cannot be fully captured by static energy calculations alone. researchgate.netnih.gov

Understanding the influence of solvent on conformational preferences. acs.org

Simulating the dynamic interactions between a ligand and a protein active site.

The results from MD simulations can be used to generate a potential of mean force (PMF), which describes the free energy profile along a specific reaction coordinate, such as the rotation of a dihedral angle. nih.gov

Vii. Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Integration into Polycyclic and Heterocyclic Systems

The incorporation of fluorine atoms and fluorinated motifs into heterocyclic drugs is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comgoogle.comevitachem.com 3-(2-Fluorophenyl)-5-fluorobenzoic acid is a prime candidate for the synthesis of complex polycyclic and heterocyclic structures.

Intramolecular cyclization reactions are a powerful tool for building ring systems. Depending on the synthetic design, the carboxylic acid of this compound can be used to direct the formation of new rings. For instance, after conversion to an acyl chloride or amide, it could participate in Friedel-Crafts-type reactions or other cyclization cascades to form fused ring systems, such as fluorenones or dibenzofurans, which are important cores in materials science and medicinal chemistry. The synthesis of various fluorinated heterocyclic compounds often relies on such strategically functionalized precursors. orgsyn.org

Use in the Synthesis of Organic Materials and Ligands

Fluorinated organic compounds are of great interest in materials science for applications in liquid crystals, organic light-emitting diodes (OLEDs), and polymers due to their unique electronic properties and thermal stability. The rigid, fluorinated biaryl structure of this compound makes it an attractive building block for these materials.

Furthermore, the carboxylic acid can be used to anchor the molecule to metal centers, making it a precursor for novel ligands in coordination chemistry and catalysis. The fluorine atoms can tune the electronic properties of the resulting metal complex, influencing its catalytic activity or photophysical behavior. For example, similar fluorobenzoic acids are used to create ligands for catalysts or as co-formers to improve the properties of active pharmaceutical ingredients. youtube.com

Contribution to Methodological Advancements in Organic Synthesis

The development of new synthetic methods often relies on the availability of unique and challenging substrates to test the boundaries of a new reaction. While not a direct contribution, the synthesis of this compound itself relies on advanced synthetic methods, most commonly the Suzuki-Miyaura cross-coupling reaction. This reaction, which forms the central carbon-carbon bond of the biaryl system, is a cornerstone of modern organic synthesis. researchgate.net

The synthesis would typically involve coupling a boronic acid (or boronic ester) derivative of one fluorinated phenyl ring with a halogenated derivative of the other. For instance, the reaction could proceed between 3-bromo-5-fluorobenzoic acid and (2-fluorophenyl)boronic acid. The efficiency and success of such reactions contribute to the ongoing refinement of cross-coupling methodologies, particularly for the synthesis of sterically hindered or electronically deactivated biaryls.

Viii. Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional biaryl syntheses, such as Suzuki-Miyaura cross-coupling, are effective but often rely on pre-functionalized starting materials and can generate stoichiometric waste. researchgate.netnumberanalytics.com Future research will prioritize the development of more sustainable and atom-economical alternatives. A primary focus is on direct C-H activation/arylation, which circumvents the need for organometallic reagents and halides, thus simplifying synthetic sequences and reducing waste. researchgate.netthieme-connect.com

Oxidative coupling through C-H bond functionalization represents a particularly step- and atom-economic strategy for biaryl synthesis. thieme-connect.com The use of electricity as a clean and waste-free oxidant in transition-metal-catalyzed C-H activation is an emerging sustainable approach. thieme-connect.comscispace.com This electrooxidative method is often mild, tunable, and can accommodate a broad range of functional groups. thieme-connect.com

Table 1: Comparison of Synthetic Routes for Biaryl Formation

| Synthetic Strategy | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Stille) | Coupling of aryl halides with organometallic reagents (e.g., boronic acids, stannanes). numberanalytics.com | High reliability, well-established. | Requires pre-functionalization, generates stoichiometric byproducts. researchgate.net | researchgate.netnumberanalytics.com |

| Direct C-H Arylation | Direct coupling of an arene C-H bond with an aryl halide. | Higher atom economy, fewer synthetic steps. researchgate.net | Achieving high regioselectivity, harsh conditions may be required. researchgate.net | researchgate.net |

| Dehydrogenative C-H/C-H Coupling | Coupling of two C-H bonds with the loss of H₂. thieme-connect.com | Highest atom economy, only H₂ as a byproduct. | Requires strong oxidants, control of homo- and cross-coupling. thieme-connect.com | thieme-connect.com |

| Electrooxidative C-H Activation | Uses electricity as the oxidant to drive C-H functionalization. thieme-connect.com | Sustainable (waste-free oxidant), mild conditions, highly tunable. thieme-connect.comscispace.com | Requires specialized electrochemical equipment. | thieme-connect.comscispace.com |

Chemo- and Regioselective Functionalization Strategies

Once the core structure of 3-(2-Fluorophenyl)-5-fluorobenzoic acid is formed, subsequent functionalization is key to creating diverse derivatives. A significant challenge lies in achieving high chemo- and regioselectivity, especially when modifying the aromatic rings which contain multiple C-H and C-F bonds. researchgate.netnih.gov Future research will focus on developing catalytic systems that can precisely target a specific position on the molecule.

Strategies include:

Directing Groups: Employing functional groups that can coordinate to a metal catalyst and direct C-H activation to a specific, often ortho, position. mdpi.com

Ligand-Controlled Regioselectivity: Designing sophisticated ligands for transition metal catalysts that can sterically or electronically favor functionalization at a particular site. mdpi.com

Photocatalysis: Utilizing light-driven reactions for dual C-F and C-H functionalization, which can offer unique selectivity patterns compared to traditional thermal methods. nih.gov This approach can be used to systematically build more complex, highly fluorinated biaryls. nih.gov

Transition-Metal-Free Arylation: Exploring base-promoted homolytic aromatic substitution pathways that can provide alternative regioselectivity. organic-chemistry.org

The development of methods for the regioselective functionalization of quinolines and other heterocycles provides a blueprint for how similar strategies could be applied to complex aromatic systems like the target molecule. mdpi.comnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming central to modern pharmaceutical and chemical manufacturing. mdpi.com For the synthesis of this compound and its derivatives, future work will increasingly incorporate these principles.

Emerging green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, which minimizes waste and simplifies purification. chemijournal.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or biodegradable solvents. unife.it

Biocatalysis: Employing enzymes to carry out specific chemical transformations, which can offer unparalleled selectivity under mild, aqueous conditions. numberanalytics.com The aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid serves as an example of this potential. wikipedia.org

Development of Green Catalysts: Using catalysts derived from abundant, non-toxic materials, such as industrial waste products like fly ash, to promote organic reactions. chemijournal.com

Recently, a safe, low-cost, and environmentally friendly method for synthesizing sulfonyl fluorides was developed, highlighting the industry's move toward green processes that produce non-toxic byproducts. sciencedaily.comeurekalert.org

Advanced Characterization Techniques and In Situ Monitoring

A deeper understanding of reaction mechanisms and molecular structure is crucial for optimizing synthetic routes and designing new molecules. Future research will leverage advanced characterization techniques to study this compound and its reaction intermediates.

Advanced NMR Spectroscopy: Techniques like Variable Temperature (VT) 19F NMR, 19F–19F COSY, and 19F–19F EXSY are powerful tools for probing the structure and dynamics of fluorinated molecules and their reaction intermediates in solution. acs.org

Microwave Spectroscopy: High-resolution rotational spectroscopy, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, can provide precise structural information on the conformations of fluorinated benzoic acids and their intermolecular complexes in the gas phase. utrgv.edu

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the identity of transient or unstable intermediates in complex reaction mixtures. acs.org

In Situ Monitoring: The ability to monitor reactions in real-time using spectroscopic techniques (e.g., IR, Raman, NMR) provides invaluable kinetic and mechanistic data, allowing for rapid optimization of reaction conditions.

Table 2: Advanced Spectroscopic Techniques for Characterizing Fluorinated Compounds

| Technique | Information Obtained | Application Area | References |

|---|---|---|---|

| CP-FTMW Spectroscopy | Precise molecular structure, conformational analysis, intermolecular interactions. | Gas-phase structural determination of monomers and complexes. | utrgv.edu |

| Variable Temperature 19F NMR | Information on dynamic processes, structural changes with temperature. | Studying fluxional molecules and reaction intermediates in solution. | acs.org |

| 19F–19F COSY/EXSY NMR | Through-bond and through-space correlations between fluorine atoms. | Elucidating connectivity and chemical exchange in complex fluorinated molecules. | acs.org |

| X-ray Crystallography | Definitive solid-state structure of crystalline compounds and intermediates. | Structural verification and analysis of packing interactions. | acs.org |

Computational Design of Novel Derivatives with Tailored Reactivity

In silico methods are becoming indispensable tools in modern chemical research. researchgate.net Computational chemistry allows for the rational design of new derivatives of this compound with specific, tailored properties before their synthesis is attempted in the lab.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory can be used to predict molecular geometries, electronic properties, and spectroscopic parameters, complementing experimental findings. utrgv.edu

Reaction Mechanism Modeling: Computational studies can elucidate complex reaction pathways, identify transition states, and explain observed selectivity, guiding the development of more efficient catalysts and reaction conditions. acs.org

Structure-Based Drug Design: If the molecule is a scaffold for bioactive compounds, computational docking and molecular dynamics simulations can be used to design derivatives with improved binding affinity and selectivity for a biological target. acs.org The design of novel PD-1/PD-L1 inhibitors with a difluoromethyleneoxy linkage serves as a successful example of this approach. acs.org

Exploration of Novel Reaction Pathways and Catalysis for Biaryl Formation

The core of synthesizing this compound is the formation of the biaryl bond. Research will continue to explore novel catalytic systems and reaction pathways to achieve this transformation more efficiently and selectively. researchgate.netnumberanalytics.com

Emerging trends in catalysis for biaryl formation include:

Asymmetric C-H Activation: The use of chiral catalysts, such as those based on iridium (Ir) or palladium (Pd), to achieve enantioselective C-H functionalization, leading to the synthesis of axially chiral biaryls. acs.orgchinesechemsoc.org

Photoredox Catalysis: This strategy uses visible light to enable new types of bond formations, such as the coupling of C-F and C-H bonds, under exceptionally mild conditions. nih.gov

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst, such as merging C-H and C-C bond activation. chinesechemsoc.org

Earth-Abundant Metal Catalysis: Shifting from expensive and rare precious metals like palladium to more abundant and economical metals like nickel (Ni) or copper (Cu) for cross-coupling reactions. numberanalytics.comresearchgate.net

The development of new catalysts and a deeper mechanistic understanding are critical for mastering the synthesis of complex biaryl compounds. numberanalytics.com

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-5-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Fluorinated benzoic acids are typically synthesized via nucleophilic fluorination or cross-coupling reactions. For example:

- Nucleophilic fluorination using benziodoxolone precursors under optimized solvent conditions (e.g., DMF or THF) can introduce fluorine atoms regioselectively .

- Suzuki-Miyaura coupling between boronic acids (e.g., 3-fluorophenylboronic acid) and halogenated benzoic acid derivatives (e.g., 5-fluoro-3-bromobenzoic acid) using Pd catalysts achieves biaryl coupling. Catalyst loading (0.5–2 mol%) and base (K₂CO₃) are critical for yield .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce purity; post-synthesis purification via recrystallization (ethanol/water) or HPLC is recommended .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Citation |

|---|---|---|---|---|

| Nucleophilic Fluorination | 65–75 | 90–95 | DMF, 80°C, 12h | |

| Suzuki Coupling | 70–85 | 95–99 | Pd(PPh₃)₄, K₂CO₃, THF, 70°C |

Q. How can X-ray crystallography and spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Ethanol/water (3:1 v/v) achieves >95% purity by exploiting differential solubility of fluorinated vs. non-fluorinated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradient elution resolve closely related isomers .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound?

Methodological Answer:

- Acidity : Ortho-fluorine withdraws electron density via inductive effects, lowering pKa (≈2.5–3.0) compared to non-fluorinated analogs (pKa ≈ 4.2). Measure via potentiometric titration in aqueous ethanol .

- Reactivity : Fluorine’s electronegativity enhances electrophilic substitution resistance. For carboxyl group derivatization (e.g., esterification), use DCC/DMAP coupling under anhydrous conditions .

Q. How can researchers address contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration) .

- Validate targets : Perform competitive binding assays (e.g., SPR) to confirm interactions with purported targets like cyclooxygenase-2 (COX-2) .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 3NT1) to model interactions. Fluorine’s van der Waals radius (1.47 Å) affects hydrophobic pocket fitting .

- DFT calculations : Gaussian 09 at B3LYP/6-31G* level calculates electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Q. What strategies optimize structure-activity relationships (SAR) for fluorinated benzoic acid derivatives in drug discovery?

Methodological Answer:

- Substituent variation : Replace 2-fluorophenyl with 3-CN or 4-CH₃ groups to modulate lipophilicity (clogP) and bioavailability. Test via parallel synthesis .

- Bioisosteres : Replace carboxylic acid with tetrazole (≈ similar pKa) to enhance metabolic stability. Assess via in vitro microsomal assays .

Table 2: SAR Trends for Fluorinated Benzoic Acids

| Substituent Position | Biological Activity (IC₅₀, μM) | clogP | Citation |

|---|---|---|---|

| 2-Fluorophenyl | 12.3 (COX-2 inhibition) | 2.8 | |

| 3-Cyanophenyl | 8.9 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。